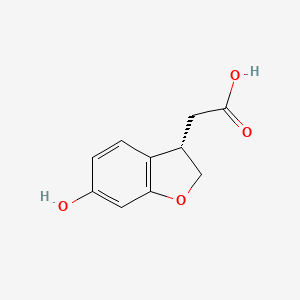

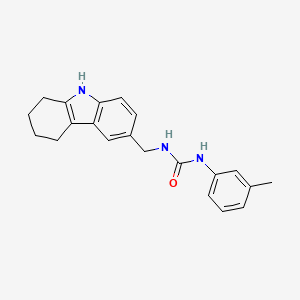

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Vue d'ensemble

Description

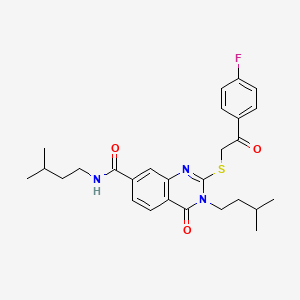

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, also known as S-2-HBA, is a naturally occurring compound found in certain plants and fungi. It is a small molecule with a molecular weight of 176.2 g/mol and is composed of carbon, hydrogen, and oxygen atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images. S-2-HBA has been studied for its potential applications in the fields of medicine and biochemistry.

Applications De Recherche Scientifique

Germination Inhibition

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and related compounds have been identified as germination inhibitory constituents in plants. For example, a study on Erigeron annuus flowers isolated compounds including a similar dihydrofuran-2-yl-acetic acid, which showed significant inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).

Cometabolic Degradation

Research on biphenyl-utilizing bacteria has revealed their ability to transform dibenzofuran via a lateral dioxygenation pathway. The study identified metabolites such as 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid and others, indicating the potential role of these bacteria in environmental bioremediation processes (Li et al., 2009).

Synthesis of Furobenzopyranone Derivatives

The compound has been used in the synthesis of furobenzopyranone derivatives. A study demonstrated the conversion of hydroxyketones to various derivatives, indicating its utility in organic synthesis and pharmaceutical applications (Kawase et al., 1971).

Antimicrobial Screening

Some dihydrobenzofurans, including those with a structure similar to (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, have been synthesized and screened for antibacterial activity. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012).

Inhibition of Enzymic Oxidation

Metabolites similar to (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid have been found to inhibit the enzymic oxidation of indole-3-acetic acid, a plant hormone. This suggests potential applications in plant biochemistry and pesticide research (Lee & Chapman, 1977).

Propriétés

IUPAC Name |

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXRWHAYNFAHBM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)